molecular formula C14H19BrNO5P B3930404 diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

Cat. No.: B3930404
M. Wt: 392.18 g/mol
InChI Key: MSYZHUKRNROFQM-UHFFFAOYSA-N
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Description

Diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate is a synthetic organic compound that features a unique indole-based structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

    Phosphonation: The brominated indole is reacted with diisopropyl phosphite in the presence of a base, such as sodium hydride, to form the phosphonate ester.

    Hydroxylation: Finally, the hydroxyl group is introduced at the 3-position through selective oxidation using reagents like m-chloroperbenzoic acid (m-CPBA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for selective hydroxylation.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride.

Major Products

    Oxidation: Formation of a ketone at the 3-position.

    Reduction: Formation of the unsubstituted indole.

    Substitution: Formation of various substituted indoles depending on the nucleophile used.

Mechanism of Action

The mechanism by which diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: It can bind to enzymes and receptors, altering their activity.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,3-dihydro-1H-indole-3-one: Lacks the phosphonate group, making it less versatile in chemical modifications.

    Diisopropyl (3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate: Similar structure but without the bromine atom, affecting its reactivity and biological activity.

Uniqueness

Diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate is unique due to the presence of both the bromine and phosphonate groups, which confer distinct chemical reactivity and biological properties. This dual functionality allows for diverse applications in synthetic chemistry and biological research.

Properties

IUPAC Name

5-bromo-3-di(propan-2-yloxy)phosphoryl-3-hydroxy-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrNO5P/c1-8(2)20-22(19,21-9(3)4)14(18)11-7-10(15)5-6-12(11)16-13(14)17/h5-9,18H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSYZHUKRNROFQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C1(C2=C(C=CC(=C2)Br)NC1=O)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrNO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 2
Reactant of Route 2
diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 3
diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 4
diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 5
diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate
Reactant of Route 6
diisopropyl (5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)phosphonate

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